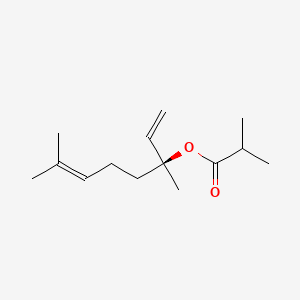

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structural features, which include a vinyl group and an isobutyrate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of the corresponding alcohol with isobutyric acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the corresponding alcohol and isobutyric acid, which may exert biological effects. Additionally, the vinyl group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Isobutyric acid: A carboxylic acid with similar structural features but lacks the ester moiety.

Isobutyl isobutyrate: An ester with a similar isobutyrate group but different alkyl chain structure.

Vinyl acetate: Contains a vinyl group but differs in the ester component.

Uniqueness

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its combination of a vinyl group and an isobutyrate ester moiety. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its structural features make it a valuable compound for research and industrial applications.

Biological Activity

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also known as linalyl isobutyrate, is an organic compound with the chemical formula C14H24O2. It belongs to the class of esters and is commonly utilized in the fragrance industry due to its pleasant aroma. This article delves into its biological activity, including its toxicity, potential therapeutic effects, and environmental impact.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential benefits and risks are outlined below.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety of linalyl isobutyrate. Key findings include:

- Acute Toxicity : In studies involving rats and mice, the lethal dose (LD50) was found to be greater than 5000 mg/kg for rats and 15100 mg/kg for mice, indicating a relatively low acute toxicity profile .

- Skin Irritation : In human patch tests with concentrations up to 32%, no significant irritation was observed. However, slight irritation was noted in some animal studies .

- Sensitization : Available data suggest that linalyl isobutyrate does not present a significant risk for skin sensitization in humans .

Pharmacological Effects

Research has highlighted several pharmacological properties of linalyl isobutyrate:

- Anti-inflammatory Activity : Some studies suggest that linalyl esters may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which may help mitigate oxidative stress within biological systems .

Case Studies

Several case studies have explored the biological effects of linalyl isobutyrate:

- Study on Antioxidant Activity :

- Skin Irritation Assessment :

Environmental Impact

The environmental safety assessment of linalyl isobutyrate indicates:

- Biodegradability : The compound demonstrates good biodegradability, which minimizes its environmental persistence and potential ecological risks .

- Ecotoxicity : Screening levels suggest low ecotoxicity with an LC50 value of 0.055 mg/L in aquatic environments, indicating it poses minimal risk to aquatic life at typical exposure levels .

Summary Table of Biological Activity

| Parameter | Finding |

|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg (rats), 15100 mg/kg (mice) |

| Skin Irritation | No significant irritation in humans |

| Sensitization | Low risk for sensitization |

| Antioxidant Activity | Significant compared to controls |

| Biodegradability | Good |

| Ecotoxicity (LC50) | 0.055 mg/L |

Properties

CAS No. |

94265-99-3 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(3S)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m1/s1 |

InChI Key |

JZIARAQCPRDGAC-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@@](C)(CCC=C(C)C)C=C |

Canonical SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.